1H-Benzo(a)fluorene
CAS No.: 238-82-4
Cat. No.: VC19763458
Molecular Formula: C17H12
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 238-82-4 |
---|---|
Molecular Formula | C17H12 |
Molecular Weight | 216.28 g/mol |
IUPAC Name | 1H-benzo[a]fluorene |
Standard InChI | InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-6,8-11H,7H2 |
Standard InChI Key | VFCAFLBDBMIPCD-UHFFFAOYSA-N |
Canonical SMILES | C1C=CC=C2C1=C3C=C4C=CC=CC4=C3C=C2 |
Introduction
Chemical Identification and Structural Characteristics
1H-Benzo(a)fluorene belongs to the family of benzofluorenes, distinguished by the fusion of a benzene ring to the fluorene backbone at the a-position. Its molecular formula is C₁₇H₁₂, with a molecular weight of 216.277 g/mol . The compound crystallizes as plates from acetone or acetic acid, exhibiting a melting point of 185–190°C and a boiling point of 413°C . Key spectral data, including UV/VIS, infrared, and mass spectra, have been documented, aiding in its identification and characterization .
Table 1: Physicochemical Properties of 1H-Benzo(a)fluorene
Property | Value | Source |
---|---|---|
Melting Point | 185–190°C | |
Boiling Point | 413°C | |
Density | 1.2 ± 0.1 g/cm³ | |
Log K<sub>ow</sub> | 5.40 | |
Water Solubility | 0.045 mg/L at 25°C | |
Henry’s Law Constant | 2.70 Pa·m³/mol at 25°C |
Synthesis and Reactivity
Recent advances in palladium-catalyzed annulation have enabled efficient synthesis of 1H-Benzo(a)fluorene derivatives. A 2024 study demonstrated the cyclization of 5-aryl-1-yn-3-ols under Pd(OAc)₂/DPEphos catalysis, yielding benzo[a]fluorenes with substituent-dependent efficiency . For instance, substrates bearing para-chlorophenyl and ortho-methylphenyl groups achieved yields up to 90%, while bulkier substituents like trimethylsilyl (TMS) led to β-elimination byproducts .
Table 2: Selected Synthetic Yields of Benzo[a]fluorene Derivatives
Substrate | R₁ | R₂ | Yield (%) |
---|---|---|---|
1l | p-Cl | p-MeOC₆H₄ | 78 |
1n | p-Cl | o-MeC₆H₄ | 90 |
1s | p-Cl | 3,5-Cl₂C₆H₃ | 73 |
Mechanistic studies suggest a pathway involving ortho-C–H activation to form a palladacycle intermediate, followed by reductive elimination . Deuterium-labeling experiments corroborated this mechanism, highlighting the role of aromatic C–H bonds in the cyclization process .
Parameter | Detail | Source |
---|---|---|
Hazard Codes | F, T | |
Risk Phrases | R11, R23/24/25, R39/23/24/25 | |
Safety Phrases | S36/S37 (wear protective equipment) | |
RIDADR | UN 2811 (toxic solids) |
Environmental Behavior and Regulatory Status
With a log K<sub>ow</sub> of 5.40, 1H-Benzo(a)fluorene exhibits high lipophilicity, predisposing it to bioaccumulation in aquatic organisms . Its Henry’s law constant (2.70 Pa·m³/mol) suggests moderate volatility, while aqueous solubility (0.045 mg/L) limits mobility in groundwater . Regulatory frameworks classify it under HS Code 2902909090 ("other aromatic hydrocarbons"), subject to a 2.0% MFN tariff .
Applications and Research Frontiers
Though primarily studied as a model PAH, 1H-Benzo(a)fluorene derivatives show promise in materials science, particularly in organic semiconductors and luminescent materials . Ongoing research explores its utility as a building block for larger polyaromatic systems, leveraging its rigid, planar structure for π-π stacking interactions .
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